

Application Note: A Validated Protocol for the Impurity Profiling of Ixazomib

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Compound of Interest

Compound Name: Ixazomib Impurity 1

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Introduction

Ixazomib is an orally administered proteasome inhibitor used in the treatment of multiple myeloma.[1] Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Ixazomib is critical throughout the drug development and manufacturing process. Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present in a new drug substance at a level of 0.1% or higher.[2][3] This application note provides a detailed protocol for the impurity profiling of Ixazomib, including a stability-indicating analytical method and procedures for forced degradation studies. The primary analytical technique employed is Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV), a method proven effective for the separation and quantification of Ixazomib and its degradation products.[1]

Regulatory Framework

The profiling of impurities in pharmaceutical products is governed by stringent regulatory guidelines. The ICH has established guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B), which are widely adopted by regulatory agencies globally.[4][5] These guidelines stipulate the thresholds for reporting, identifying, and qualifying impurities. Generally, any unspecified impurity at or above 0.1% requires identification.[2][4] Forced degradation studies are also a critical component of the regulatory submission process, as they

help to establish the intrinsic stability of the drug substance and the specificity of the analytical method.[\[6\]](#)[\[7\]](#)

Known Impurities and Degradation Pathways

Forced degradation studies on Ixazomib have revealed that the primary degradation pathways are oxidative deboronation and hydrolysis of the amide bond.[\[1\]](#)[\[8\]](#) While in a solid state, Ixazomib citrate shows relative resistance to heat, humidity, and UV irradiation, it is susceptible to degradation in solution, particularly at higher pH levels and in the presence of oxidants or light.[\[1\]](#) Several process-related impurities and degradation products have been identified, commonly referred to as Impurity A, B, and C in validation studies.[\[1\]](#)[\[8\]](#)

Experimental Protocols

This section details the methodologies for the impurity profiling of Ixazomib using a stability-indicating UHPLC-UV method.

Materials and Reagents

- Ixazomib Citrate Reference Standard
- Ixazomib Impurity Reference Standards (A, B, C, etc.)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (analytical grade)
- Hydrochloric Acid (analytical grade)
- Sodium Hydroxide (analytical grade)
- Hydrogen Peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A validated UHPLC-UV method is employed for the simultaneous assay of Ixazomib and its degradation products.[\[1\]](#)

Parameter	Condition
Instrument	UHPLC system with UV/PDA detector
Column	Agilent 4.6 x 150 mm, 5µm or equivalent
Mobile Phase	Water and Acetonitrile in a ratio of 40:60 (v/v)
Flow Rate	0.7 mL/min
Injection Volume	10 µL
Column Temperature	Ambient
Detection Wavelength	274 nm
Retention Time	Ixazomib: ~2.17 min

Table 1: UHPLC-UV Chromatographic Conditions.[8]

Preparation of Solutions

- **Standard Solution:** Accurately weigh and dissolve the Ixazomib reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration (e.g., 100 µg/mL).
- **Sample Solution:** Prepare the Ixazomib drug substance or product sample in the same diluent to a similar concentration as the standard solution.
- **Spiked Sample Solution:** For specificity studies, prepare a sample solution spiked with known impurities at the specification level.[9]

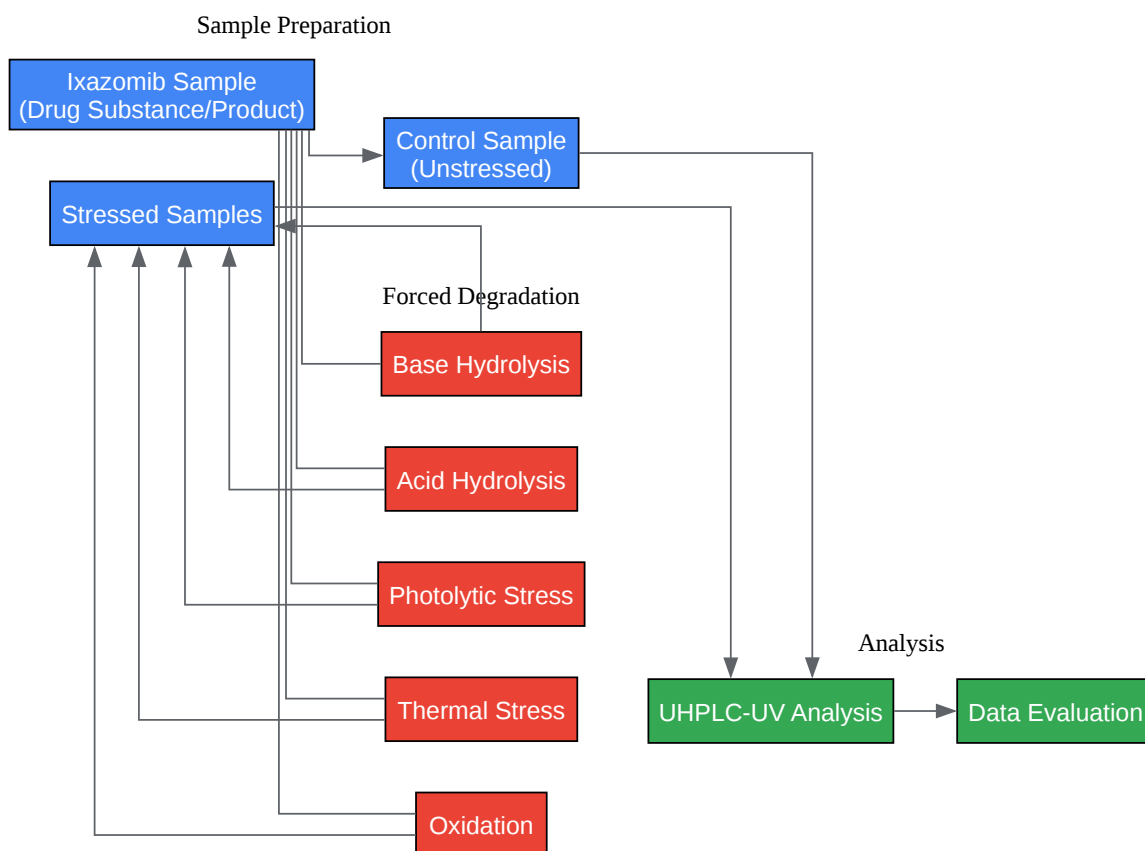
Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6] The goal is to achieve 5-20% degradation of the drug substance.[7]

- **Acid Hydrolysis:** Treat the sample solution with 1N HCl and reflux at 60°C for a specified duration. Neutralize with 1N NaOH before analysis.

- Base Hydrolysis: Treat the sample solution with 1N NaOH and reflux at 60°C. Neutralize with 1N HCl prior to analysis.
- Oxidative Degradation: Treat the sample solution with 30% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for 24 hours.
[\[1\]](#)
- Photolytic Degradation: Expose the drug substance (solid and in solution) to UV irradiation.

A control sample (unstressed) should be analyzed alongside the stressed samples.



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Forced Degradation Workflow

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit

of quantification (LOQ).

Data Presentation

The following tables summarize typical validation data for an Ixazomib impurity profiling method.

Parameter	Result
Linearity Range (Ixazomib)	50 - 250 µg/mL
Correlation Coefficient (r ²)	> 0.999
LOD	2.03 µg/mL
LOQ	6.17 µg/mL
Intra-day Precision (%RSD)	0.47%
Inter-day Precision (%RSD)	0.31%

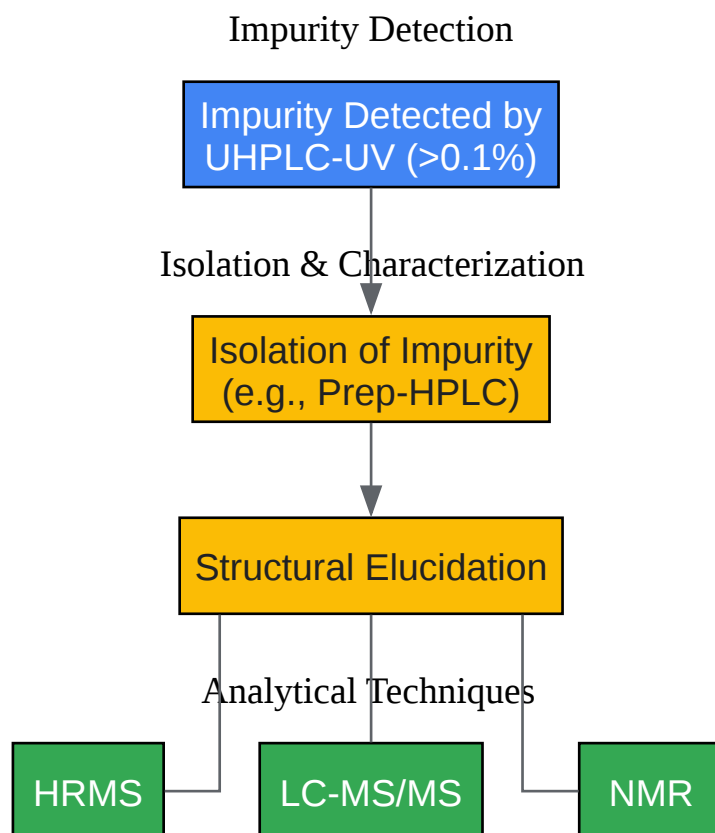
Table 2: Method Validation Summary for Ixazomib Assay.[\[8\]](#)

Analyte	Concentration Range (µg/mL)
Ixazomib	2.50 - 100.00
Impurity A	0.75 - 60.00
Impurity B	0.75 - 60.00
Impurity C	1.25 - 60.00

Table 3: Validated Concentration Ranges for Ixazomib and its Impurities.[\[1\]](#)[\[8\]](#)

Impurity Identification

Impurities detected at levels above the identification threshold should be characterized. Hyphenated techniques such as High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the structural elucidation of unknown impurities.[\[1\]](#)[\[3\]](#)



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Impurity Identification Workflow

Conclusion

This application note provides a comprehensive framework for the impurity profiling of Ixazomib, grounded in established analytical methods and regulatory expectations. The detailed UHPLC-UV protocol, coupled with a systematic approach to forced degradation studies, enables the development of a robust, stability-indicating method. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and will contribute to the overall safety and efficacy of Ixazomib-containing drug products.

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